molecular formula C22H24N2O2 B11028598 (1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11028598
M. Wt: 348.4 g/mol
InChI Key: QWCAUALQACXDDZ-UHFFFAOYSA-N
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Description

(1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrroloquinoline derivatives. Key steps in the synthesis may involve:

    Condensation reactions: Combining aniline derivatives with pyrroloquinoline intermediates under acidic or basic conditions.

    Cyclization reactions: Forming the pyrroloquinoline core through intramolecular cyclization.

    Ethoxylation: Introducing the ethoxy group using ethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reducing agents can convert it to reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Explored for its electronic properties, making it a candidate for organic semiconductors or photovoltaic materials.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of (1E)-8-ethoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of This compound, such as the ethoxy group and the specific arrangement of the pyrroloquinoline core, distinguish it from other similar compounds

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-ethoxy-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H24N2O2/c1-5-26-16-11-17-14(2)13-22(3,4)24-20(17)18(12-16)19(21(24)25)23-15-9-7-6-8-10-15/h6-12,14H,5,13H2,1-4H3

InChI Key

QWCAUALQACXDDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC=CC=C4)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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